molecular formula C20H28O3 B158087 4beta-Carboxy-19-nortotarol CAS No. 55102-39-1

4beta-Carboxy-19-nortotarol

Cat. No. B158087
CAS RN: 55102-39-1
M. Wt: 316.4 g/mol
InChI Key: ODFSGGBGOKCJFA-AHRSYUTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4beta-Carboxy-19-nortotarol is a high-purity natural product with a CAS number of 55102-39-1 . It is a type of compound known as Diterpenoids .


Synthesis Analysis

4beta-Carboxy-19-nortotarol is commonly used as an intermediate in drug synthesis . It can be used to synthesize biologically active compounds, such as plant steroid hormones .


Molecular Structure Analysis

The molecular formula of 4beta-Carboxy-19-nortotarol is C20H28O3 . It has a molecular weight of 316.43g/mol .


Chemical Reactions Analysis

The quality of 4beta-Carboxy-19-nortotarol is confirmed by HPLC, NMR, and MS .


Physical And Chemical Properties Analysis

4beta-Carboxy-19-nortotarol is a solid with a white or off-white crystal morphology . It has high stability . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antioxidative Action

4beta-Carboxy-19-nortotarol, a diterpenoid isolated from Podocarpus nagi, has been evaluated for its antioxidative properties. Research has shown that this compound and other related terpenoids can inhibit microsomal and mitochondrial lipid peroxidation. These substances also protect against oxidative stress in biological systems, demonstrating their potential as natural antioxidants (Haraguchi, Ishikawa, & Kubo, 1997).

Role in Diabetes Mellitus

In the context of diabetes mellitus, certain compounds structurally related to 4beta-Carboxy-19-nortotarol have been studied. For example, dipeptidyl peptidase IV inhibitors, which can be structurally influenced by carboxy groups like those found in 4beta-Carboxy-19-nortotarol, are significant in diabetes treatment. The carboxy group in these compounds interacts with targeted amino acid residues, enhancing inhibitory activity and leading to developments in diabetic therapeutics (Miyamoto et al., 2011).

Potential in Therapeutics

The synthesis and molecular modeling of derivatives structurally similar to 4beta-Carboxy-19-nortotarol, like 4beta,19-dihydroxyandrost-5-en-17-one, have been carried out to explore their roles as inhibitors of aromatase, an enzyme crucial in estrogen synthesis. These studies contribute to understanding the mechanistic aspects of such compounds and their potential therapeutic applications, particularly in conditions like breast cancer (Numazawa, Yamada, Watari, & Ando, 2002).

Safety And Hazards

The safety data sheet of 4beta-Carboxy-19-nortotarol indicates that it is for research use only, not for human or veterinary use . It should be protected from air and light, and stored in a refrigerator or freezer .

Future Directions

4beta-Carboxy-19-nortotarol is a promising compound with potential applications in biomedical research . It is commonly used as an intermediate in drug synthesis , suggesting its potential for the development of new therapeutic agents.

properties

IUPAC Name

(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSGGBGOKCJFA-AHRSYUTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4beta-Carboxy-19-nortotarol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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